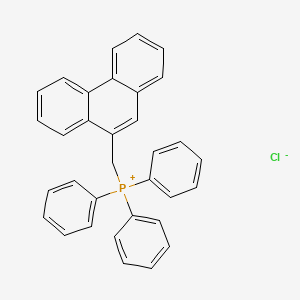
(4-Chlorophenyl)(3,4-difluorophenyl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biocatalytic Synthesis
- A study demonstrated the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant E. coli, highlighting an efficient and green synthesis method with high yield and enantiomeric excess (Chen et al., 2021).
Environmental Contamination and Analysis
- Research has focused on the determination of tris(4-chlorophenyl)methanol in aquatic organisms and sediment, indicating its presence and concentration levels in various environmental samples (de Boer et al., 1996).
Molecular Structure and Reactivity
- The synthesis and crystal structure of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol have been established, providing insights into the molecular conformation and intermolecular interactions (Dong & Huo, 2009).
Ecotoxicological Impact
- A study on the ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) highlighted its impact on embryonic development in zebrafish, showcasing the toxicological effects of environmental contaminants (Navarrete et al., 2021).
Weak Interactions and Chemical Properties
- Investigations into weak interactions in compounds similar to (4-Chlorophenyl)(3,4-difluorophenyl)methanol have been conducted, exploring the effects of such interactions on molecular structure and properties (Choudhury et al., 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3,4-difluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMDZKHKLVIGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)F)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3,4-difluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate](/img/structure/B3043230.png)



![1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3043236.png)


![2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3043240.png)
![4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3043242.png)


